molecular formula C8H16ClNO2 B050886 N-Boc-3-Chloropropylamine CAS No. 116861-31-5

N-Boc-3-Chloropropylamine

Cat. No. B050886
M. Wt: 193.67 g/mol
InChI Key: GLGLWGNZBMZWHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-3-Chloropropylamine and its derivatives involves innovative techniques, including continuous flow chemistry and palladium-catalyzed C(sp(3))-H arylation. Continuous flow chemistry has been employed to produce key intermediates, such as diazoketone pharmaceutical intermediates, by overcoming the challenges of traditional batch processes and enhancing reaction efficiency and safety (Pollet et al., 2009). Additionally, the deprotonation and in situ arylation of N-Boc benzylalkylamines via a palladium catalyst showcase the advancements in synthetic methods, allowing for the efficient synthesis of diarylmethylamines, which are key intermediates in pharmaceutical production (Hussain et al., 2015).

Molecular Structure Analysis

The molecular structure of N-Boc-3-Chloropropylamine derivatives has been extensively studied through various analytical techniques. Studies on amine borane adducts reveal insights into the formation of B–N bonds and the presence of dihydrogen bonds (DHBs), highlighting the complex intermolecular interactions and stability of these compounds (Turani-I-Belloto et al., 2023).

Chemical Reactions and Properties

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including electrophilic amination and cyclopropenimine-catalyzed enantioselective Mannich reactions. These reactions demonstrate the compound's versatility in forming protected hydrazines and achieving high levels of enantio- and diastereocontrol, which are crucial for synthesizing chiral pharmaceuticals (Vidal et al., 1995; Bandar & Lambert, 2013).

Physical Properties Analysis

The physical properties of N-Boc-3-Chloropropylamine and its derivatives, such as thermal and calorimetric behaviors, are essential for understanding their stability and applicability in different conditions. The thermal decomposition and stability analyses of amine borane adducts provide valuable information on their suitability for various applications, including advanced material synthesis (Turani-I-Belloto et al., 2023).

Chemical Properties Analysis

The chemical properties of N-Boc-3-Chloropropylamine, including its reactivity and interaction with different reagents, are pivotal for its utility in synthetic chemistry. Its ability to participate in a wide range of reactions, such as electrophilic amination and enantioselective syntheses, underscores its importance in the development of novel pharmaceuticals and chemical intermediates (Vidal et al., 1995; Bandar & Lambert, 2013).

Scientific Research Applications

1. N-Boc Protection of Amines Under Ultrasound Irradiation

  • Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
  • Results: The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

2. N-Boc Protection of Amines Over Mesoporous SBA-15 Catalyst

  • Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
  • Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
  • Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .

3. N-Boc Deprotection Using a Deep Eutectic Solvent

  • Application Summary: This research describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
  • Methods of Application: The procedure involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for the N-Boc deprotection . The DES is used as both the reaction medium and the catalyst .
  • Results: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

4. Dual Protection of Amino Functions Involving Boc

  • Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Methods of Application: The procedure involves the use of Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
  • Results: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

5. N-Boc Protection of Amines Under Ultrasound Irradiation and Catalyst-Free Conditions

  • Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
  • Results: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

6. N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst

  • Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
  • Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
  • Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .

4. Dual Protection of Amino Functions Involving Boc

  • Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Methods of Application: The procedure involves the use of Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
  • Results: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

5. N-Boc Protection of Amines Under Ultrasound Irradiation and Catalyst-Free Conditions

  • Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
  • Results: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

6. N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst

  • Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
  • Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
  • Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .

Future Directions

The future directions of N-Boc-3-Chloropropylamine research could involve further exploration of its reactivity and potential applications in various fields. For instance, it could be used in the synthesis of new compounds or in the development of new chemical reactions .

properties

IUPAC Name

tert-butyl N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGLWGNZBMZWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448780
Record name N-Boc-3-Chloropropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-Chloropropylamine

CAS RN

116861-31-5
Record name N-Boc-3-Chloropropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound of the title, employed as the starting material in example 1, is prepared by slowly adding a solution of 3-chloro-propylamine hydrochloride (12.98 g, 0.1 mol) in dioxane/water (100 ml 2/1 v/v) to a vigorously stirred mixture of di-(tert-butyl)carbonate (24 g, 0.11 mol), 1N Na2CO3 (100 ml) and dioxane/water (200 ml, 2/1 v/v) cooled to 0° C. When the addition is over, the reaction mixture is stirred at room temperature for an additional hour, dioxane is removed under vacuum and the aqueous phase is extracted a few times with ethyl acetate.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Wu, S Lee, P Beak - Journal of the American Chemical Society, 1996 - ACS Publications
… The extracts were washed with brine, dried (MgSO 4 ), concentrated, and Kugelrohr distilled to give N-Boc-3-chloropropylamine as a clear oil (8.25 g, 85%): 1 H-NMR (CDCl 3 , 300 MHz…
Number of citations: 171 pubs.acs.org
AR Katritzky, Z Luo, Y Fang - Tetrahedron Letters, 2000 - Elsevier
… Protection of 3-chloropropylamine hydrochloride with (Boc) 2 O in the presence of Et 3 N gave N-Boc-3-chloropropylamine, 6 which reacted further (without purification) with …
Number of citations: 14 www.sciencedirect.com
JC Alfred, J Daunis, R Jacquier - … Chemistry and Physics, 1996 - Wiley Online Library
… A solution of N-Boc-3-chloropropylamine (19.3 g, 0.1 mol) in anhydrous DMF (50 mL) was rapidly added to a stirred slurry of potassium phthalimide (18.5 g, 0.1 rnol) in anhydrous DMF (…
Number of citations: 5 onlinelibrary.wiley.com
C Yoakim, WW Ogilvie, DR Cameron… - Antiviral Chemistry …, 1998 - journals.sagepub.com
… and concentrated to give N-Boc-3chloropropylamine (14.2 g, 96% yield) as a yellow oil. 1H … To a solution of N-Boc-3-chloropropylamine (10.0 g, 51.8 mmol) in THF (200 ml) was added …
Number of citations: 40 journals.sagepub.com
J Limwongyut - 2022 - escholarship.org
Lipid bilayers are omnipresent in biological systems as a barrier protecting intracellular components from the external environment. The semi-permeable behavior of membranes …
Number of citations: 2 escholarship.org
JM Tinkleman - 2009 - search.proquest.com
Agents designed to bind with high DNA sequence selectivity offer great therapeutic opportunities in the treatment of cancer and other genetic disorders. The need for sequence selective …
Number of citations: 2 search.proquest.com
R Mori, A Kato, K Komenoi, H Kurasaki, T Iijima… - European Journal of …, 2014 - Elsevier
Twenty-one types of novel ellipticine derivatives and pyridocarbazoles (5-methoxycarbonyl-11-methyl-6H-pyrido[4,3-b]carbazoles) with a nitrosourea moiety, linked by an oxydiethylene …
Number of citations: 27 www.sciencedirect.com

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